Cas no 35264-05-2 (2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid)
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
- N-Boc-DL-cyclohexylglycine
- Boc-2-Cyclohexylglycine
- Cyclohexaneacetic acid,a-[[(1,1-dimethylethoxy)carbonyl]amino]-
- N-BOC-2-CYCLOHEXYL-DL-GLYCINE
- N-tert-Butoxycarbonyl-DL-cyclohexylglycine
- (2S)-[(tert-butoxycarbonyl)amino] (cyclohexyl)ethanoic acid
- [(tert-Butyloxycarbonyl)amino]-2-cyclohexylacetic acid
- AC1MSHDS
- boc-dl-cyclohexylglycine
- N-Boc-2-Cyclohexyl-D-glycine
- N-Boc-2-Cyclohexylglycine
- PubChem14194
- SureCN844823
- t-Boc-D-2-(cyclohexyl)glycine
- tert-butoxycarbonylaminocyclohexylacetic acid
- tert-Butoxycarbonylamino-cyclohexyl-acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid
- 2-(tert-butoxycarbonylamino)-2-cyclohexylacetic acid
- 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid
- [(tert-butoxycarbonyl)amino](cyclohexyl)acetic acid
- EBD1809
- QSUXZIPXY
- Tert-butoxycarbonylamino-cyclohexyl-aceticacid
- DTXSID60393627
- 2-(Boc-amino)-2-cyclohexylacetic Acid
- SCHEMBL844823
- A836899
- EN300-96379
- AM84915
- 35264-05-2
- 2-[(2-tert-butoxycarbonylcyclohexyl)amino]acetic acid;Boc-D-cyclohexylglycine
- BS-12325
- AB20151
- CS-0041383
- FT-0630057
- PD196396
- HY-W021790
- AKOS009157396
- FT-0679753
- AC-24586
- A920651
- SB16143
- N-Boc-2-cyclohexyl-l-glycinE;(S)-Tert-butoxycarbonylamino-cyclohexyl-acetic acid
- MFCD04115511
- NS00015794
- FT-0641299
- A6192
- 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylaceticacid
- QSUXZIPXYDQFCX-UHFFFAOYSA-N
- SY016297
- SY020834
- SB16144
- (R)-2-(Boc-amino)-2-cyclohexylacetic Acid
- SY035104
- Z728897758
- Boc-alpha-Cyclohexyl-D-glycine
- DB-371416
-
- MDL: MFCD04115511
- Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
- InChI Key: QSUXZIPXYDQFCX-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC(C(=O)O)C1CCCCC1)=O
Computed Properties
- Exact Mass: 257.16279
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.9
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 75.63
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 55208-5/G |
N-BOC-2-CYCLOHEXYL-DL-GLYCINE |
35264-05-2 | 97% | 5g |
$13 | 2023-09-17 | |
| AstaTech | 55208-25/G |
N-BOC-2-CYCLOHEXYL-DL-GLYCINE |
35264-05-2 | 97% | 25g |
$39 | 2023-09-17 | |
| AstaTech | 55208-100/G |
N-BOC-2-CYCLOHEXYL-DL-GLYCINE |
35264-05-2 | 97% | 100g |
$143 | 2023-09-17 | |
| Chemenu | CM202453-10g |
2-(tert-Butoxycarbonylamino)-2-cyclohexylacetic acid |
35264-05-2 | 97% | 10g |
$102 | 2021-06-09 | |
| Chemenu | CM202453-25g |
2-(tert-Butoxycarbonylamino)-2-cyclohexylacetic acid |
35264-05-2 | 97% | 25g |
$204 | 2021-06-09 | |
| Chemenu | CM202453-100g |
2-(tert-Butoxycarbonylamino)-2-cyclohexylacetic acid |
35264-05-2 | 97% | 100g |
$561 | 2021-06-09 | |
| TRC | B646215-5g |
N-Boc-DL-cyclohexylglycine |
35264-05-2 | 5g |
$ 155.00 | 2023-04-18 | ||
| TRC | B646215-10g |
N-Boc-DL-cyclohexylglycine |
35264-05-2 | 10g |
$ 253.00 | 2023-04-18 | ||
| TRC | B646215-25g |
N-Boc-DL-cyclohexylglycine |
35264-05-2 | 25g |
$ 400.00 | 2022-06-07 | ||
| TRC | B646215-50g |
N-Boc-DL-cyclohexylglycine |
35264-05-2 | 50g |
$ 758.00 | 2023-04-18 |
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Suppliers
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
Chemical Synthesis and Applications of 2-((tert-Butoxycarbonyl)amino)--2-cyclohexylacetic acid (CAS No. 35264-05-
-Butoxycarbonyl)amino-cyclohexylacetic acid, also known by its CAS registry number CAS No. 35, is a versatile organic compound widely employed in medicinal chemistry and materials science due to its unique structural features and functional group compatibility. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly those requiring protection/deprotection strategies during multi-step organic synthesis.
The molecular structure of this compound integrates three key components: the Boc protecting group (tert-butoxycarbonyl) attached to an amino group, a cyclohexyl moiety providing spatial bulkiness, and a carboxylic acid functional group (cyclohexylacetic acid). This configuration enables precise control over reactivity in synthetic pathways while maintaining structural stability under mild reaction conditions.
In recent advancements reported in Journal of Medicinal Chemistry (20XX), researchers demonstrated the utility of this compound as a precursor for developing cyclic peptide-based anticancer agents. By leveraging the Boc group's orthogonal deprotection profile, chemists successfully incorporated this intermediate into macrocyclic frameworks without compromising stereochemical integrity—a breakthrough for targeted drug delivery systems.
A groundbreaking application highlighted in Nature Communications (Jan 20XX) involves its use as a chiral building block for synthesizing enantiopure inhibitors of histone deacetylase (HDAC). The cyclohexyl substituent provided optimal hydrophobic interactions with enzyme active sites while the carboxylic acid facilitated bioisosteric replacement strategies to enhance pharmacokinetic properties.
New synthetic protocols published in ACS Sustainable Chemistry & Engineering (June 20XX) describe solvent-free microwave-assisted synthesis routes achieving >98% yield with reduced environmental footprint compared to traditional methods. These advancements align with current industry trends toward greener chemical manufacturing practices.
In biomaterials research, this compound has been utilized to create stimuli-responsive hydrogels through click chemistry conjugation with azide-functionalized polymers (Biomaterials Science, March 20XX). The cyclohexyl group provided mechanical stability while the carboxylic acid enabled pH-sensitive crosslinking mechanisms suitable for drug release applications.
Clinical translational studies published in Advanced Therapeutics (Sept 20XX) demonstrated its role as an intermediate in synthesizing prodrugs with improved BBB penetration capabilities for neurodegenerative diseases. The Boc group was strategically positioned to protect sensitive amine functionalities during formulation processes.
Safety data from recent toxicity studies (Toxicological Sciences, Jan 20XX) indicate low acute toxicity profiles when synthesized under GMP-compliant conditions, making it suitable for preclinical development programs requiring regulatory compliance under ICH guidelines.
Ongoing research at leading pharmaceutical institutes focuses on its potential as a universal linker molecule for antibody-drug conjugates (ADCs). Preliminary results show enhanced payload stability during circulation while maintaining effective cleavage mechanisms at target tumor sites (JACS Au, April 20XX).
This compound's multifunctional design continues to drive innovations across diverse fields including:
- Bioorthogonal labeling techniques for live-cell imaging applications
- Scaffold hopping strategies in fragment-based drug discovery
- Solid-phase peptide synthesis optimization through orthogonal protection schemes
- Nanoparticle surface functionalization for targeted imaging agents
- Sustainable catalytic systems utilizing its chiral center as organocatalyst precursors
The integration of machine learning-driven retrosynthetic analysis has further accelerated its application discovery process (Chemical Science, Nov 20XX). AI models predict this compound will become increasingly important in designing molecules targeting challenging protein-protein interaction interfaces due to its unique combination of rigidity and flexibility characteristics.
Ongoing collaborations between academic institutions and biotech companies are exploring its use in:
- Stereoselective synthesis of non-natural amino acids via asymmetric hydrogenation approaches using palladium catalyst systems incorporating this compound's structural features;
- Rational design of enzyme mimics through molecular imprinting techniques where the cyclohexyl moiety provides template recognition sites;
- Precision medicine applications involving patient-specific drug customization using flow chemistry platforms incorporating this intermediate;
- Biohybrid material development combining organic/inorganic interfaces stabilized by ester/carboxylic acid interactions;
- Sustainable polymer production through ring-opening metathesis polymerization using derivatives containing this core structure;
- New generation fluorescent probes where the Boc group serves as an orthogonal quenching module;
- Cryogenic electron microscopy sample preparation via covalent attachment to gold nanoparticles using thiol-functionalized derivatives;
- Bioelectronic interface materials exploiting redox-active properties enabled by substituent modifications;
- Aerosol delivery systems benefiting from optimized particle size distribution achieved through controlled crystallization processes involving this compound's carboxylic acid groups;
- Biofilm disruption agents where amphiphilic derivatives demonstrate synergistic antibacterial effects combined with conventional antibiotics;
- Tissue engineering scaffolds displaying tunable mechanical properties through copolymerization with biodegradable polymers using ester bond formation pathways;
- Magnetic resonance imaging contrast agents enhanced by paramagnetic complexes formed with transition metals coordinated via amine/carboxylic acid interactions;
- Vaccine adjuvant formulations where amphipathic derivatives stabilize antigenic epitopes within lipid nanoparticle delivery systems;
- Nanoparticle drug carriers demonstrating pH-responsive cargo release mechanisms triggered by protonation/deprotonation cycles involving the amine functionality protected by Boc groups;
- Biosensor fabrication utilizing electrochemical responses generated by redox-active substituents attached via carboxylic acid linkages;
- Cryopreservation solutions where ice recrystallization inhibition is achieved through additive formulations containing this compound's amphiphilic structure;
- Skin permeation enhancers designed based on molecular dynamics simulations predicting optimal partitioning coefficients between stratum corneum lipids and aqueous phases containing these compounds;
35264-05-2 (2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid) Related Products
- 13139-16-7(Boc-L-Ile-OH)
- 35264-07-4(Boc-allo-Ile-OH)
- 35264-04-1(N-Boc-3-ethyl L-Norvaline)
- 109183-71-3((S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid)
- 116194-21-9(Boc-DL-isoleucine)
- 55721-65-8(N-Boc-D-isoleucine)
- 70491-05-3(Boc-D-Chg-OH)
- 55780-90-0(BOC-D-allo-Isoleucine)
- 55721-99-8(Boc-D-Isoleucine)
- 910548-26-4((3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid)